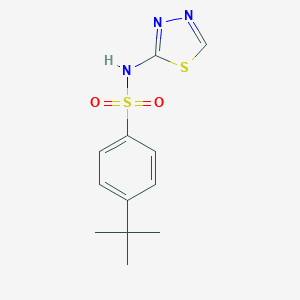
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as TBN-TS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the transport of carbon dioxide in the blood.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. However, it may also have some negative effects on the body, such as liver toxicity and nephrotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential applications in various scientific fields. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the research on 4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and diabetes. Another direction is to explore its potential applications in material science, such as in the synthesis of functional materials with specific properties. Additionally, further studies are needed to better understand its mechanism of action and potential side effects on the body.
Métodos De Síntesis
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be synthesized using a simple and efficient method involving the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, it has been used as a herbicide and fungicide due to its ability to inhibit the growth of weeds and fungi. In material science, it has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks.
Propiedades
Nombre del producto |
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H15N3O2S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O2S2/c1-12(2,3)9-4-6-10(7-5-9)19(16,17)15-11-14-13-8-18-11/h4-8H,1-3H3,(H,14,15) |
Clave InChI |
QWVOYPOXTLXYRB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)

